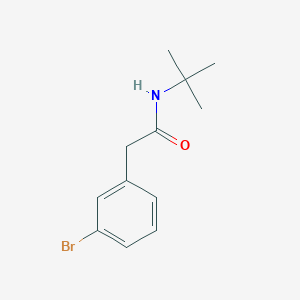
2-(3-bromophenyl)-N-tert-butylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-N-tert-butylacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by an acetyl group (derived from acetic acid) attached to a nitrogen atom. Although the specific compound 2-(3-bromophenyl)-N-tert-butylacetamide is not directly discussed in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related bromoacetamide derivatives is described in the first paper, where 1-bromo-2-amino-3-butene derivatives are synthesized from homoallylic trichloroacetimidates through a domino bromo-cyclization and elimination pathway . This method involves heating the substrates with N-bromoacetamide in DMF, which could potentially be adapted for the synthesis of 2-(3-bromophenyl)-N-tert-butylacetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, as demonstrated in the third paper . These techniques would be essential in analyzing the structure of 2-(3-bromophenyl)-N-tert-butylacetamide, ensuring the correct synthesis and identification of the compound.
Chemical Reactions Analysis
The reactivity of bromoacetamide derivatives can be inferred from the second paper, where tert-butyl 2-(trifluoroacetylamino) carboxylates are chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates . This indicates that bromoacetamide compounds can undergo selective reactions under certain conditions, which could be relevant for further functionalization of 2-(3-bromophenyl)-N-tert-butylacetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-bromophenyl)-N-tert-butylacetamide would likely include moderate stability and reactivity due to the presence of the bromo and acetamide functional groups. The compound's solubility, melting point, and other physical properties would need to be determined experimentally. The papers provided do not directly discuss these properties for the specific compound , but general trends in acetamide chemistry suggest that it would have typical properties for a brominated aromatic acetamide .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- Research on similar compounds, like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, has shown potential in pharmacological applications. These compounds exhibit cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, attributed to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).
Photocatalytic Degradation Studies
- The photocatalytic transformation of salbutamol (2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanol) using titanium dioxide under simulated solar irradiation presents a relevant study. This research involves the identification of intermediate compounds and the assessment of mineralization, providing insights into the degradation pathways of similar compounds (Sakkas et al., 2007).
Synthesis of Derivatives for Antimicrobial Activities
- Studies on derivatives of similar compounds, such as N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, have shown moderate antibacterial activity. This includes detailed spectroscopic characterization and reactivity study, suggesting potential in developing antimicrobial agents (Aswathy et al., 2017).
Antitumor Agent Research
- In the field of antitumor research, specific analogs such as N-(3-bromophenyl)-4-[(1R,3aS,10aR,10bS)-decahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]butanamide have demonstrated significant antiproliferative activity. These compounds induce cell cycle arrest and apoptosis, highlighting their potential as antitumor agents (Qian et al., 2021).
Anticonvulsant and Antidepressant Applications
- Derivatives such as 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide have been synthesized and tested for their anticonvulsant and antidepressant activities. This research contributes to the understanding of potential therapeutic applications for neurological disorders (Xie et al., 2013).
Antidiabetic Potential
- In the context of diabetes treatment, compounds like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl)phenyl)-4-tert-butylbenzamide (SN158) have shown antidiabetic potential through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. This provides a new direction for treating type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Chemoselective Acetylation for Antimalarial Drugs
- N-(2-Hydroxyphenyl)acetamide, synthesized via chemoselective monoacetylation of 2-aminophenol, serves as an intermediate in the natural synthesis of antimalarial drugs. This showcases the role of similar compounds in developing antimalarial therapies (Magadum & Yadav, 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that bromophenyl compounds are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
Bromophenyl compounds are often involved in suzuki–miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which bromophenyl compounds are often involved in, can lead to the formation of new carbon–carbon bonds, potentially affecting a wide range of biochemical pathways .
Result of Action
The formation of new carbon–carbon bonds through the suzuki–miyaura cross-coupling reaction can lead to the synthesis of a wide range of organic compounds, potentially leading to various biological effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMAMMCRGZMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393632 |
Source


|
| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-N-tert-butylacetamide | |
CAS RN |
883801-90-9 |
Source


|
| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

